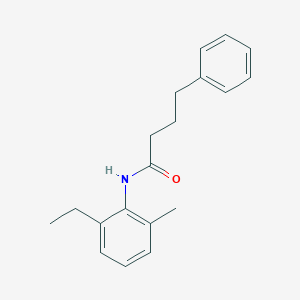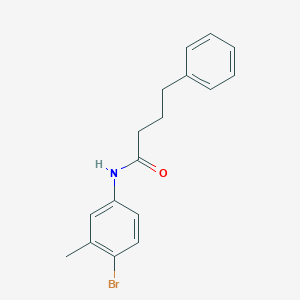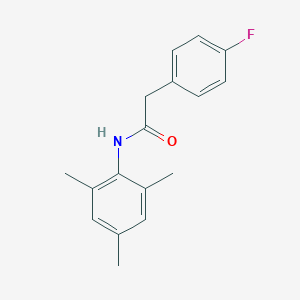
N-(1-methylbutyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylbutyl)-2-phenoxyacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. MPAA is a member of the phenoxyacetamide family, which has been extensively studied for their biological and pharmacological properties.
作用機序
The mechanism of action of N-(1-methylbutyl)-2-phenoxyacetamide is not fully understood, but it is believed to act through multiple pathways. In medicine, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of compounds that play a role in inflammation and pain. N-(1-methylbutyl)-2-phenoxyacetamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of leukotrienes, which are also involved in inflammation.
In agriculture, N-(1-methylbutyl)-2-phenoxyacetamide is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of fatty acids, which are essential for the growth and development of plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methylbutyl)-2-phenoxyacetamide depend on the dose and route of administration. In medicine, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to have anti-inflammatory and analgesic effects, which could be beneficial for the treatment of pain and inflammation-related disorders. N-(1-methylbutyl)-2-phenoxyacetamide has also been shown to have a low toxicity profile, making it a potential candidate for drug development.
In agriculture, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to have herbicidal effects, which could be beneficial for weed control. However, the use of N-(1-methylbutyl)-2-phenoxyacetamide in agriculture could have potential negative effects on the environment and human health, and further studies are needed to assess its safety.
実験室実験の利点と制限
N-(1-methylbutyl)-2-phenoxyacetamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, N-(1-methylbutyl)-2-phenoxyacetamide also has some limitations, including its limited solubility in water and potential instability under certain conditions.
将来の方向性
There are several future directions for the study of N-(1-methylbutyl)-2-phenoxyacetamide, including:
1. Further studies on the mechanism of action of N-(1-methylbutyl)-2-phenoxyacetamide in medicine, agriculture, and material science.
2. Development of new drug formulations using N-(1-methylbutyl)-2-phenoxyacetamide as a drug carrier.
3. Optimization of the synthesis method for N-(1-methylbutyl)-2-phenoxyacetamide to improve yield and purity.
4. Assessment of the safety and environmental impact of N-(1-methylbutyl)-2-phenoxyacetamide in agriculture.
5. Development of new applications for N-(1-methylbutyl)-2-phenoxyacetamide in material science, such as the modification of polymers for improved properties.
In conclusion, N-(1-methylbutyl)-2-phenoxyacetamide is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Further studies are needed to fully understand its mechanism of action and potential benefits and limitations.
合成法
N-(1-methylbutyl)-2-phenoxyacetamide can be synthesized by reacting 1-methylbutylamine with phenoxyacetic acid in the presence of a catalyst and solvent. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps. The yield and purity of N-(1-methylbutyl)-2-phenoxyacetamide can be optimized by controlling the reaction conditions such as temperature, pressure, and reaction time.
科学的研究の応用
N-(1-methylbutyl)-2-phenoxyacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(1-methylbutyl)-2-phenoxyacetamide has also been studied for its potential use as a drug carrier due to its ability to form stable complexes with certain drugs.
In agriculture, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to have herbicidal properties, making it a potential candidate for weed control. N-(1-methylbutyl)-2-phenoxyacetamide has also been studied for its potential use as a growth regulator for crops, which could lead to increased yield and quality.
In material science, N-(1-methylbutyl)-2-phenoxyacetamide has been studied for its potential use as a polymer modifier, which could lead to improved mechanical properties and stability.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
N-pentan-2-yl-2-phenoxyacetamide |
InChI |
InChI=1S/C13H19NO2/c1-3-7-11(2)14-13(15)10-16-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15) |
InChIキー |
ADJRZWSPFYESOJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC=CC=C1 |
正規SMILES |
CCCC(C)NC(=O)COC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



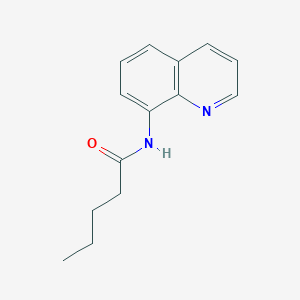
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
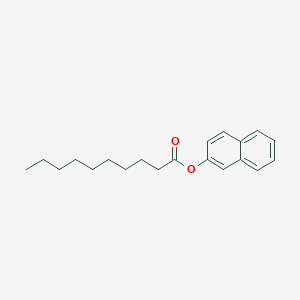

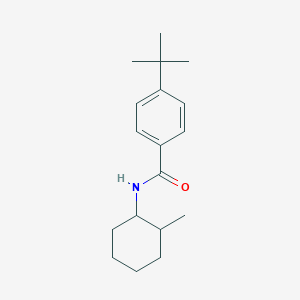

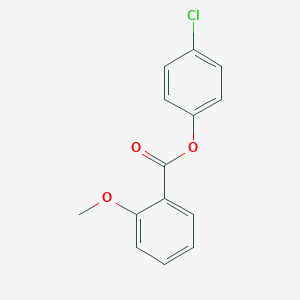
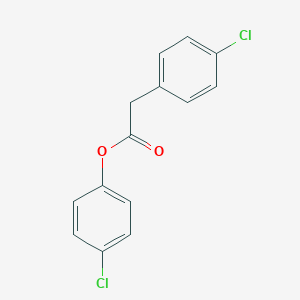
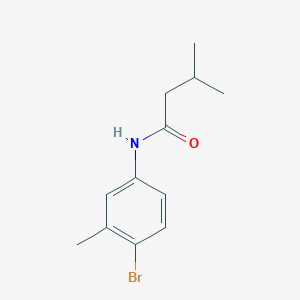
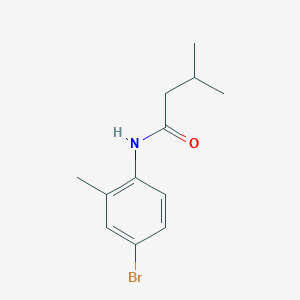
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
